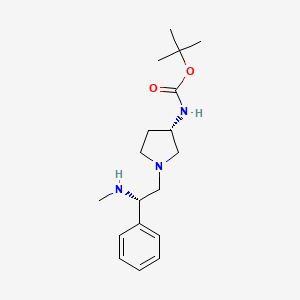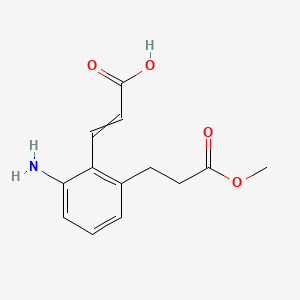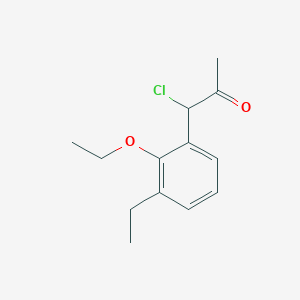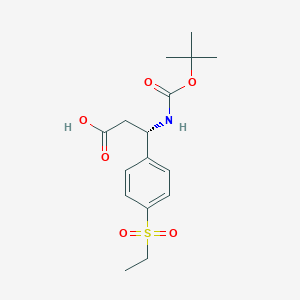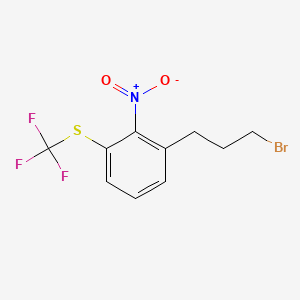
1-(3-Bromopropyl)-2-nitro-3-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-2-nitro-3-(trifluoromethylthio)benzene is an organic compound characterized by the presence of bromine, nitro, and trifluoromethylthio groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-nitro-3-(trifluoromethylthio)benzene typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by nitration and the introduction of the trifluoromethylthio group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and safety standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromopropyl)-2-nitro-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can facilitate the substitution of the bromine atom.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while reduction reactions can produce amino-substituted compounds.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-2-nitro-3-(trifluoromethylthio)benzene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may have potential as bioactive molecules or probes for studying biological processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(3-Bromopropyl)-2-nitro-3-(trifluoromethylthio)benzene exerts its effects depends on its interaction with molecular targets. The presence of the nitro and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include electron transfer, covalent bonding, or non-covalent interactions, leading to various biological or chemical outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Similar in structure but lacks the nitro group.
1-Bromo-3-(trifluoromethyl)benzene: Lacks both the nitro and propyl groups.
3-Bromo-1-(trifluoromethyl)benzene: Another structural isomer with different substitution patterns.
Uniqueness
1-(3-Bromopropyl)-2-nitro-3-(trifluoromethylthio)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
Propriétés
Formule moléculaire |
C10H9BrF3NO2S |
|---|---|
Poids moléculaire |
344.15 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-2-nitro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrF3NO2S/c11-6-2-4-7-3-1-5-8(9(7)15(16)17)18-10(12,13)14/h1,3,5H,2,4,6H2 |
Clé InChI |
QIZWJMNOKJMORZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)SC(F)(F)F)[N+](=O)[O-])CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4,6-Di(2-thienyl)thieno[3,4-c][1,2,5]thiadiazole](/img/structure/B14049970.png)
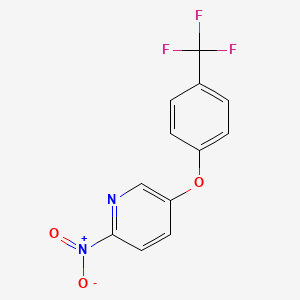
![(E)-3-(2-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14049974.png)
![1,1-Difluorospiro[2.3]hexane-5-carbonitrile](/img/structure/B14049976.png)
